Desmethyl-ER176
Description
Significance of Translocator Protein (TSPO) in Biological Research
The translocator protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane, is a subject of significant interest in biological research. acs.orgmdpi.comfrontiersin.org Its expression is typically low in the central nervous system (CNS) under normal physiological conditions but becomes markedly upregulated in activated microglia and astrocytes in response to neuroinflammation. mdpi.comfrontiersin.orgmdpi.comnih.gov This upregulation has been observed in a range of neurodegenerative and neuroinflammatory disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and multiple sclerosis. mdpi.com Consequently, TSPO has emerged as a critical biomarker for tracking neuroinflammatory processes in the brain. mdpi.comnih.govtandfonline.com
Beyond its role as an inflammation marker, TSPO is involved in several vital cellular functions. acs.orgmdpi.com It plays a key role in the translocation of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of steroids and neurosteroids. acs.orgfrontiersin.org Additionally, TSPO is implicated in immunomodulation, mitochondrial respiration, apoptosis, cell proliferation, and the transport of porphyrins for heme biosynthesis. acs.orgmdpi.com This multifaceted involvement in cellular physiology underscores its importance as a target for therapeutic and diagnostic development. mdpi.com
Evolution of TSPO Radioligands and the Emergence of ER176 as a Third-Generation Agent
The development of radioligands for positron emission tomography (PET) imaging of TSPO has progressed through several generations, each aiming to improve upon the last. The first-generation radioligand, [11C]PK11195, while widely used, suffered from significant limitations, including low specific binding, high lipophilicity, and challenges in quantification. acs.orgmdpi.comnih.gov
Second-generation TSPO radioligands were developed to address these issues, offering improved affinity and better imaging properties. mdpi.comnih.gov However, their utility was hampered by a significant sensitivity to a single nucleotide polymorphism (SNP), rs6971, in the TSPO gene. nih.govacs.org This polymorphism leads to different binding affinities, categorizing individuals as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs), which complicates clinical studies. acs.orgsemanticscholar.org
This led to the development of third-generation ligands, designed to combine the high specific signal of the second generation with the low sensitivity to the rs6971 polymorphism characteristic of the first generation. mdpi.comnih.gov [11C]ER176 has emerged as a promising third-generation TSPO PET ligand. nih.govresearchgate.net It demonstrates a high signal-to-noise ratio and is less affected by radiometabolites that can cross the blood-brain barrier. nih.gov Although some in vivo sensitivity to the rs6971 polymorphism was observed, [11C]ER176 provides a sufficiently high binding potential across all genotypes, making it a more robust tool for quantifying TSPO in a broader patient population. mdpi.comnih.gov
Role of Desmethyl-ER176 as a Pivotal Precursor in Advanced Radioligand Synthesis
This compound is the immediate precursor for the synthesis of the PET tracer [11C]ER176. medkoo.comspringernature.com The process involves the N-methylation of this compound. researchgate.netspringernature.com Specifically, cyclotron-produced [11C]carbon dioxide is converted into [11C]iodomethane, which is then reacted with this compound in the presence of a base. researchgate.netspringernature.comnih.gov The resulting [11C]ER176 is then purified for use in PET imaging. researchgate.netspringernature.com This synthesis is reliable and can be completed in approximately 50 minutes, with an additional 20 minutes for quality control. researchgate.netspringernature.comnih.gov
The development of efficient and automated radiosynthesis methods for [11C]ER176, which rely on the availability of high-quality this compound, is crucial for its clinical application. researchgate.netnih.gov Researchers have focused on optimizing the purification of [11C]ER176 to separate it from any byproducts, ensuring high radiochemical and chemical purity for human use. researchgate.netresearchgate.net
Scope and Objectives of Academic Research Pertaining to this compound and its Derivatives
Academic research involving this compound primarily focuses on the development and evaluation of new and improved TSPO PET radioligands. A key objective is to create analogs of ER176 that can be labeled with longer-lived isotopes like fluorine-18 (B77423) (t1/2 ≈ 110 min) compared to carbon-11 (B1219553) (t1/2 ≈ 20 min). nih.govacs.org A longer half-life would facilitate broader distribution to PET centers without onsite cyclotrons. nih.gov
This research involves synthesizing fluorine-containing analogs of ER176 by modifying its structure, for instance, by adding fluoro or trifluoromethyl groups to the pendant aryl ring. acs.orgsnmjournals.org The N-desmethyl precursors of these new analogs are synthesized for initial labeling with carbon-11, allowing for rapid screening of their performance in vivo. acs.orgsnmjournals.orgsnmjournals.org The most promising candidates are then selected for the more complex development of an 18F-labeled version. acs.orgsnmjournals.org The ultimate goal is to develop a third-generation 18F-labeled TSPO radioligand with high affinity, low sensitivity to the TSPO polymorphism, and excellent imaging characteristics for widespread clinical and research use. acs.orgsnmjournals.org
Properties
CAS No. |
1373887-55-8 |
|---|---|
Molecular Formula |
C19H18ClN3O |
Molecular Weight |
339.82 |
Purity |
>98% |
Synonyms |
4-(2-Chlorophenyl)-N-((1R)-1-methylpropanyl)-2-quinazolinecarboxamide |
Origin of Product |
United States |
Synthetic Methodologies for Desmethyl Er176 and Its Derivatives
Established Synthetic Pathways for Desmethyl-ER176 Precursors
The creation of this compound relies on established organic chemistry principles, particularly those for constructing heterocyclic scaffolds like quinazoline (B50416).
The quinazoline core is a fundamental component of this compound. The synthesis of this heterocyclic scaffold is often achieved through a variety of methods, including the amidation and subsequent cyclization of 2-aminobenzoic acid derivatives. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful and versatile tools for forming the carbon-carbon bonds necessary to build polysubstituted quinazolinones and quinazolines. mdpi.comnih.gov These reactions typically involve coupling an organoboron compound with an organic halide or triflate and are valued for their compatibility with numerous functional groups. nih.gov
A common strategy for synthesizing the quinazoline ring involves the condensation of imidates with 2-aminobenzoic acid or the cyclization of 2-aminobenzophenones. mdpi.com In a specific route analogous to the synthesis of ER176, precursors can be prepared from appropriately substituted 2-aminobenzophenones. nih.gov For this compound, a key step is the formation of the secondary amide group. This is accomplished by using (R)-2-aminobutane to create the necessary desmethyl amide synthon. nih.gov This intermediate is then coupled with an appropriate aryl boronic acid via a palladium-catalyzed reaction to yield the final precursor structure. nih.gov
This compound is explicitly designed as a precursor for radiolabeling. medkoo.com Its chemical structure, 4-(2-Chlorophenyl)-N-[(1R)-1-methylpropyl]-2-quinazolinecarboxamide, features a secondary amide (an N-H group), which serves as the reactive site for methylation. medkoo.com This "desmethyl" characteristic is the key design element that allows for the introduction of a carbon-11 (B1219553) labeled methyl group to synthesize the final PET tracer, [¹¹C]ER176. nih.govspringernature.comresearchgate.net
The design strategy extends to the development of analogues for labeling with other radioisotopes, such as fluorine-18 (B77423), which has a longer half-life (109.8 minutes) compared to carbon-11 (20.4 minutes). nih.govnih.gov For these analogues, the core structure of ER176 is modified to incorporate fluorine or trifluoromethyl groups on the pendant aryl ring. nih.govsnmjournals.org The synthesis of the corresponding desmethyl precursors for these fluorine-containing analogues follows a similar pathway, utilizing palladium-catalyzed coupling to combine the desmethyl amide synthon with fluorine-containing aryl boronic acids. nih.gov This thoughtful design allows for a consistent synthetic platform to generate a variety of radioligands for comparative evaluation. nih.govnih.gov
Amidation and Palladium-Catalyzed Coupling Reactions in Quinazoline Scaffold Synthesis
Radiochemical Synthesis of ER176 and Analogues Utilizing this compound as a Precursor
Once the this compound precursor is synthesized, it is used in radiochemical reactions to produce the desired PET imaging agents.
The synthesis of [¹¹C]ER176 is accomplished via N-methylation of the secondary amide group on the this compound precursor. researchgate.net The process involves reacting this compound with a carbon-11 labeled methylating agent, typically [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). researchgate.netjove.com These methylating agents are themselves produced from cyclotron-generated [¹¹C]carbon dioxide or [¹¹C]methane. nih.govmdpi.com
The methylation reaction is rapid and efficient. It is typically carried out by treating this compound with the ¹¹C-methylating agent in the presence of a base, such as potassium hydroxide (B78521) or potassium tert-butoxide (tBuOK), in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). springernature.comresearchgate.netsnmjournals.org The reaction often proceeds at room temperature and is complete within minutes. springernature.comresearchgate.net A more recent "loop method" for ¹¹C-methylation has demonstrated higher efficiency and radiochemical yields compared to traditional reactor-based methods. jove.com
Table 1: Comparative Synthesis Data for [¹¹C]ER176
| Method | Radiochemical Purity | Radiochemical Yield (EOS) | Molar Activity (GBq/µmol) | Synthesis Time |
| Loop Method | 99.6 ± 0.6% | 5.4 ± 2.2 GBq | 194 ± 66 | ~35 min |
| Reactor Method | N/A | 1.6 ± 0.5 GBq | 132 ± 78 | ~40 min |
| Data sourced from a comparative study of synthesis methods. jove.com |
To develop radioligands with a longer half-life suitable for broader clinical applications, analogues of ER176 have been designed for labeling with fluorine-18. nih.govnih.gov While this compound itself is not directly used for F-18 labeling, the synthetic strategy for its F-18 analogues is closely related.
One approach involves replacing the chloro substituent on the phenyl ring of ER176 with a fluoro group. nih.gov For direct radiofluorination, the aromatic ring must typically be activated towards nucleophilic substitution, which can limit the scope of this method. nih.gov More advanced methods have been developed to overcome this limitation. For example, a promising method for labeling a fluoro-analogue of ER176 ([¹⁸F]3b) was developed based on treating a synthesized aryl(mesityl)iodonium salt precursor with no-carrier-added [¹⁸F]fluoride ion. nih.gov Another strategy involves the use of prosthetic groups, such as 2-[¹⁸F]fluoroethyl tosylate, which can be coupled to the quinazoline scaffold. researchgate.net These innovative approaches expand the toolkit for creating ¹⁸F-labeled PET tracers based on the ER176 structure. nih.govnih.gov
Table 2: Fluorine-Containing Analogues of ER176 and In Vitro Properties
| Compound | Substitution | TSPO Affinity Kᵢ (nM) | Lipophilicity (logD₇.₄) |
| ER176 | 2-chloro | 1.01 | 3.65 |
| 3a | 2-fluoro | 1.63 | 3.51 |
| 3b | 3-fluoro | 2.11 | 3.52 |
| 3c | 4-fluoro | 3.19 | 3.48 |
| 3d | 2-(trifluoromethyl) | 3.74 | 3.71 |
| 3e | 3-(trifluoromethyl) | 1.44 | 3.71 |
| 3f | 4-(trifluoromethyl) | 4.39 | 3.93 |
| Data from a study on the synthesis and screening of fluorine-containing analogues. nih.gov |
Carbon-11 Methylation Strategies at the Secondary Amide Group
Optimization of Synthetic Procedures and Byproduct Management in Radiochemistry
The production of radiopharmaceuticals for human use requires highly optimized and controlled procedures to ensure purity, yield, and safety. springernature.com In the synthesis of [¹¹C]ER176, a notable challenge is the management of byproducts. One significant impurity identified during the reaction is a hydro-de-chlorinated byproduct. researchgate.netnih.gov
To address this, an optimized tri-solvent high-performance liquid chromatography (HPLC) protocol has been developed to effectively separate the desired [¹¹C]ER176 from this byproduct. nih.gov Following HPLC purification, a solid-phase extraction (SPE) work-up is employed. nih.gov This SPE step efficiently removes the HPLC solvents while maintaining the chemical and radiochemical purity of the final product. researchgate.netnih.gov This optimized purification and formulation process can be completed within approximately 40 minutes, providing a final product with high molar activity that meets all quality control specifications for use in human research. nih.gov The entire process, from synthesis to quality control, is designed to be reliable and is often performed in an automated fashion within a hot cell to manage radiation exposure. springernature.comresearchgate.net
Identification and Mitigation of Hydro-de-chlorination Byproducts
During the synthesis of [¹¹C]ER176 from its precursor, this compound, a significant non-radioactive impurity is often formed that elutes in close proximity to the desired product during chromatographic purification. nih.gov High-resolution mass spectrometry has identified this byproduct as the hydro-de-chlorinated analog of the precursor, specifically hydro-des-chloro-desmethyl ER176. nih.gov It is hypothesized that this primary byproduct can then undergo ¹¹C-methylation to form a secondary, radiolabeled impurity, hydro-des-chloro ER176. nih.gov The formation of such an impurity is analogous to byproducts observed during the synthesis of similar compounds like [¹¹C]PK11195. nih.gov
The proposed mechanism for this hydro-de-chlorination is a radical-mediated process, though further investigation is needed for a definitive understanding. nih.gov Efforts to suppress the formation of this byproduct have been explored, primarily by altering the reaction conditions. Strategies have included the addition of small quantities of water or varying the base used in the methylation reaction. However, these attempts did not yield significant improvements in eliminating the impurity. nih.gov
Table 1: Investigation of Different Bases to Mitigate Byproduct Formation in [¹¹C]ER176 Synthesis
This table summarizes the results from experiments testing various bases to reduce the formation of the hydro-de-chlorination byproduct. Data sourced from Mixdorf et al., 2021. nih.gov
| Entry | Base | Result |
| 1 | Potassium Hydroxide (KOH) | No significant improvement in eliminating the impurity. |
| 2 | Sodium Hydride (NaH) | No significant improvement in eliminating the impurity. |
| 3 | Cesium Carbonate (Cs₂CO₃) | No significant improvement in eliminating the impurity. |
Given that modifications to the reaction conditions were not successful in preventing the byproduct, focus shifted towards developing more sophisticated purification methods to effectively separate it from the final radiotracer. nih.gov
Development of Advanced Purification Techniques for Radiochemical Purity (e.g., HPLC)
High-performance liquid chromatography (HPLC) is the standard method for purifying ¹¹C-labeled radiotracers to ensure high radiochemical purity. acs.org For [¹¹C]ER176, the development of an effective HPLC protocol was critical to separate the target compound from both the unreacted this compound precursor and, crucially, the closely eluting hydro-de-chlorinated byproduct. nih.govresearchgate.net
Initial purification attempts utilized bi-component mobile phases, typically consisting of acetonitrile (B52724) and an aqueous ammonium (B1175870) hydroxide solution. However, these conditions failed to achieve adequate separation between [¹¹C]ER176 and the impurity. nih.gov This led to the development of an optimized tri-solvent HPLC protocol. The introduction of methanol (B129727) as a third component to the acetonitrile and aqueous ammonium hydroxide mobile phase significantly improved the resolution, allowing for the near-complete separation of the product from the byproduct. nih.govresearchgate.net This improved separation was achieved using a reverse-phase semi-preparative HPLC column. researchgate.netresearchgate.net
Table 2: Investigated HPLC Mobile Phase Compositions for [¹¹C]ER176 Purification
This table details the different mobile phase systems explored to optimize the separation of [¹¹C]ER176 from impurities. Data sourced from Mixdorf et al., 2021. nih.gov
| Mobile Phase Type | Components | Acetonitrile % (v/v) | Methanol % (v/v) | 1 mM Aq. NH₄OH % (v/v) | Outcome |
| Bi-component | Acetonitrile / Aq. NH₄OH | 31% - 37% | - | 69% - 63% | Inadequate separation |
| Tri-component | Acetonitrile / Methanol / Aq. NH₄OH | up to 25% | up to 25% | up to 55% | Improved separation |
Following HPLC purification, a further advancement has been the implementation of solid-phase extraction (SPE) for the final formulation step. nih.govsnmjournals.org The HPLC fraction containing the purified [¹¹C]ER176 is collected, diluted with water, and passed through an SPE cartridge (e.g., a C18 Sep-Pak). nih.govsnmjournals.org This process efficiently removes the HPLC mobile phase solvents while retaining the desired radiotracer on the cartridge. The pure product is then eluted from the cartridge using ethanol (B145695) and sterile saline. nih.govsnmjournals.org This SPE work-up replaces older, more time-consuming methods like rotary evaporation and facilitates the development of a fully automated synthesis process, ultimately providing [¹¹C]ER176 with high yield and molar activity suitable for research use. nih.govsnmjournals.org The final formulated radioligand is consistently shown to have a high radiochemical purity of over 99%. acs.org
Molecular Pharmacology and Target Interaction of Er176 Derived from Desmethyl Er176 Precursors
Translocator Protein (TSPO) Binding Affinity and Selectivity Studies
The efficacy of a radioligand is fundamentally determined by its binding affinity and selectivity for its target. Extensive in vitro studies have been conducted to characterize these properties for ER176.
In vitro binding assays are crucial for determining a ligand's affinity for its receptor, often expressed as the inhibition constant (Kᵢ). ER176 has demonstrated high affinity for TSPO. researchgate.netsnmjournals.org Studies using human leukocytes and cerebellar homogenates have established its potent binding capabilities. rsc.org
One of the key advantages of ER176 is its relatively consistent binding affinity across different genetic variants of the TSPO gene. unc.edunih.gov Specifically, in displacement studies with [3H]PK11195, the Kᵢ values for ER176 in human leukocytes were determined to be 1.4 nM for high-affinity binders (HABs) and 1.6 nM for low-affinity binders (LABs). unc.edu This indicates only a minor difference in affinity between the genotypes, a significant improvement over many second-generation TSPO ligands. unc.edunih.gov
Table 1: In Vitro TSPO Binding Affinity (Kᵢ) of ER176 in Human Leukocytes
| Genotype | Kᵢ (nM) |
|---|---|
| High-Affinity Binders (HABs) | 1.4 unc.edu |
| Low-Affinity Binders (LABs) | 1.6 unc.edu |
Furthermore, a postmortem analysis of human brain tissue measured the in vitro binding affinities (Kᵢ) for ER176 and its analogs, confirming its high affinity for human TSPO with Kᵢ values ranging from 1.2 to 7.0 nM. snmjournals.org
Competitive binding assays are employed to understand how a new ligand interacts with the receptor in the presence of established ligands. These studies have been instrumental in positioning ER176 relative to other TSPO ligands.
ER176, being a quinazoline (B50416) analog of (R)-PK11195, has been compared extensively with it and other second-generation ligands like PBR28. nih.govnih.gov In competitive binding assays, ER176 effectively displaces [3H]PK11195 from TSPO in human leukocytes and cerebellar homogenates. rsc.orgunc.edu
A critical aspect of ER176's competitive binding profile is its low sensitivity to the rs6971 single nucleotide polymorphism (SNP) in the TSPO gene, which significantly affects the binding of many other ligands. nih.govnih.gov The ratio of its binding affinity in HABs to that in LABs was found to be only 1.3 to 1. nih.govsnmjournals.org This is a marked improvement compared to a ligand like PBR28, which exhibits a 55-to-1 ratio. nih.govsnmjournals.org This property makes ER176 a more universally applicable imaging agent.
In PET studies, the specificity of [11C]ER176 binding in the brain has been confirmed through blockade experiments. Administration of unlabeled PK11195 or the TSPO agonist XBD173 resulted in a significant reduction of the [11C]ER176 signal, with up to 80% of the signal being displaceable, confirming that it binds to the same site and is specific for TSPO. snmjournals.orgmdpi.com
Table 2: Comparative Binding Characteristics of TSPO PET Ligands
| Ligand | Type | Binding Potential (BPND) in HABs | Affinity Ratio (HABs/LABs) |
|---|---|---|---|
| (R)-PK11195 | First-Generation | 0.8 nih.govresearchgate.net | ~1 turkupetcentre.net |
| PBR28 | Second-Generation | 1.2 nih.govresearchgate.net | 55 nih.govsnmjournals.org |
| DPA-713 | Second-Generation | 7.3 nih.govresearchgate.net | 4.43 nih.gov |
| ER176 | Third-Generation | 4.2 nih.govresearchgate.net | 1.3 nih.govsnmjournals.org |
In Vitro Receptor Binding Assays (e.g., Kᵢ Determination)
Ligand-Target Interactions at the Molecular Level
Understanding the interaction between ER176 and TSPO at the molecular level provides insights into its binding mechanism and selectivity.
The TSPO protein consists of five transmembrane helices that form a binding cavity for ligands like PK11195 and, by extension, its analog ER176. nih.gov This binding pocket is buried within the helices. nih.gov The interaction involves a number of amino acid residues, though only a few are highly conserved across species. nih.gov
The rs6971 polymorphism results in an amino acid substitution from alanine (B10760859) to threonine at position 147 (A147T) within the fifth transmembrane helix of TSPO. thno.org This substitution is a key determinant of binding affinity for many second-generation ligands. The relative insensitivity of ER176 to this polymorphism suggests that its binding is less affected by this structural change in the binding pocket.
Computational modeling and simulations have been utilized to explore the binding modes of ER176 and its derivatives with TSPO. These studies provide a theoretical framework to understand the experimental findings.
Theoretical simulations have shown that ER176 and its fluorinated derivative, BIBD-239, have similar binding modes and interact with the same sites on both the wild-type (Ala147) and the polymorphic (Thr147) forms of TSPO. researchgate.netacs.org This computational evidence supports the in vitro findings that ER176 has a consistent binding affinity for the different TSPO genotypes. researchgate.netacs.org Modeling has also been used to design new TSPO ligands, suggesting that an optimal linker length can position bulky groups away from the primary binding domain, minimizing interference with the protein. nih.gov
Analysis of Binding Sites and Structural Considerations within the TSPO Receptor
Influence of Genetic Polymorphism on TSPO Binding Characteristics
A significant challenge in TSPO imaging is the rs6971 genetic polymorphism, which creates three distinct binding phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs). researchgate.net
While in vitro studies showed that ER176 has very low sensitivity to this polymorphism with an affinity ratio of only 1.3 between HABs and LABs, in vivo human PET studies revealed a more pronounced effect. rsc.orgunc.edu In these studies, [11C]ER176 exhibited a 3-fold decrease in the whole-brain binding potential (BPND) for LABs compared to HABs. rsc.org The BPND for whole brain was approximately 4.2 in HABs, 3.4 in MABs, and 1.4 in LABs. unisa.it
Despite this in vivo sensitivity, the BPND of [11C]ER176 in LABs (1.4) is still considered substantial and is comparable to the BPND of the second-generation ligand PBR28 in HABs (~1.2). nih.govunisa.it This indicates that [11C]ER176 has a sufficiently high signal to quantify TSPO expression even in LABs, a distinct advantage that allows for the inclusion of all genotypes in clinical studies, although post-hoc correction for genotype is still necessary. mdpi.comnih.govsnmjournals.org The reason for the discrepancy between the in vitro and in vivo findings is not fully understood but may involve factors like in vivo protein-protein interactions that are not present in homogenized tissue preparations. rsc.orgsnmjournals.org
Assessment of rs6971 Single Nucleotide Polymorphism Sensitivity
A significant challenge in the development of TSPO PET radioligands has been their sensitivity to the single nucleotide polymorphism (SNP) rs6971. mdpi.comacs.org This genetic variation results in different binding affinities for many TSPO ligands, complicating the interpretation of PET imaging data. mdpi.comacs.org The rs6971 SNP is co-dominantly expressed, leading to three distinct genotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs). mdpi.comacs.orgnih.gov The allelic frequency of this SNP is approximately 30% in individuals of European descent. mdpi.comacs.org
While second-generation radioligands like [11C]PBR28 are highly sensitive to this polymorphism, often necessitating the exclusion of LABs from studies, ER176 was developed to have low sensitivity to rs6971. snmjournals.orgnih.govunc.edu In vitro studies initially suggested very low sensitivity of ER176 to this SNP. mdpi.comresearchgate.netacs.org However, in vivo studies in humans revealed a more noticeable sensitivity than was anticipated from the in vitro results. researchgate.net Despite this, [11C]ER176 demonstrates adequately high binding potential across all three genotypes, allowing for the inclusion of LABs in research, a significant advantage over many other TSPO tracers. medkoo.comresearchgate.netnih.govresearchgate.net
Studies comparing the binding potential (BPND) ratios between genotypes show that for [11C]ER176, the HABs/MABs ratio is approximately 1.2. nih.govresearchgate.netmedchemexpress.com This indicates a much smaller difference in binding between these two groups compared to other second-generation ligands. nih.gov The ability of [11C]ER176 to robustly image all three affinity genotypes makes it a valuable tool for studying neuroinflammation without the need to screen for and exclude low-affinity binders. researchgate.netunisa.itacs.org
Differential Binding Across Affinity Genotypes (High-Affinity Binders, Mixed-Affinity Binders, Low-Affinity Binders)
Research has quantified the differential binding of [11C]ER176 across the three affinity genotypes. In healthy volunteers, the total distribution volume (VT) of [11C]ER176 in the brain differs across the genotypes, as do the standardized uptake values (SUV) in organs with high TSPO expression, such as the lungs and spleen, with HABs showing greater values than LABs. researchgate.netunisa.it
A key measure of specific binding is the nondisplaceable binding potential (BPND). For [11C]ER176, the whole-brain BPND has been determined for each genotype. In one study, the BPND for high-affinity binders (HABs) was 4.2 ± 1.3, for mixed-affinity binders (MABs) it was 3.4 ± 1.4, and for low-affinity binders (LABs) it was 1.4 ± 0.8. researchgate.netunisa.it
Notably, the BPND of [11C]ER176 in LABs is substantial and comparable to the BPND of [11C]PBR28 in HABs (approximately 1.2). nih.govunisa.it This highlights the improved sensitivity of [11C]ER176 for imaging subjects with the low-affinity genotype. The ratio of specific binding between HABs and LABs for [11C]ER176 was found to be 3.0. unisa.it The ability to obtain a stable and quantifiable signal in LABs is a significant advancement, as these individuals often have to be excluded from studies using other TSPO radioligands. nih.gov
The following table summarizes the differential binding of [11C]ER176 across the affinity genotypes based on published research findings.
Interactive Data Table: [11C]ER176 Binding Potential (BPND) by Genotype
| Genotype | Whole-Brain BPND (Mean ± SD) | BPND Ratio (HABs/Genotype) |
|---|---|---|
| High-Affinity Binders (HABs) | 4.2 ± 1.3 researchgate.netunisa.it | 1.0 |
| Mixed-Affinity Binders (MABs) | 3.4 ± 1.4 unisa.it | 1.2 unisa.it |
| Low-Affinity Binders (LABs) | 1.4 ± 0.8 researchgate.netunisa.it | 3.0 unisa.it |
This table clearly illustrates the differences in specific binding of [11C]ER176 among the three genotypes, while also underscoring its capacity to provide a robust signal even in low-affinity binders.
Preclinical Data on Desmethyl-ER176 Remains Largely Undisclosed in Publicly Available Research
Comprehensive searches for preclinical pharmacological and Absorption, Distribution, Metabolism, and Excretion (ADME) data on the chemical compound this compound have revealed a significant lack of publicly available scientific literature. While the compound is consistently mentioned as a crucial precursor in the synthesis of the well-studied PET radioligand, [¹¹C]ER176, dedicated research into the specific pharmacological and pharmacokinetic profile of this compound itself is not readily accessible. nih.govspringernature.comresearchgate.netsnmjournals.orgnih.govresearchgate.netacs.org
Scientific literature extensively details the preclinical and clinical evaluation of ER176 and its radiolabeled analogs, which are investigated for their potential in imaging the 18 kDa translocator protein (TSPO), a biomarker for neuroinflammation. nih.govresearchgate.netacs.orgmedchemexpress.com These studies often describe the synthesis of [¹¹C]ER176 from its N-desmethyl precursor, which is this compound. springernature.comresearchgate.netsnmjournals.orgnih.govresearchgate.netnih.govresearchgate.net
However, the following specific preclinical data points for this compound, as requested, could not be located in the reviewed literature:
In Vitro Pharmacological Characterization:
Assessment of metabolic stability in preclinical models (e.g., liver S-9 fractions).
Evaluation of plasma protein binding and free fraction determination.
In Vivo Preclinical Pharmacokinetics and Biodistribution:
Animal models specifically for the evaluation of this compound.
Quantification of brain uptake and retention kinetics of this compound.
Radiometabolite analysis of this compound in biological samples.
During the synthesis of [¹¹C]ER176, the formation of related impurities such as hydro-des-chloro-desmethyl ER176 has been noted. nih.gov However, detailed pharmacological or ADME characterization of these byproducts, or of the this compound precursor itself, is not provided in these publications.
Preclinical Pharmacological and Adme Absorption, Distribution, Metabolism, Excretion Studies of Er176 and Its Analogs
In Vivo Preclinical Pharmacokinetics and Biodistribution
Characterization of Non-Specific Binding and Total Distribution Volume (Vₜ) in Preclinical Settings
The utility of a PET radioligand is critically dependent on its ability to specifically bind to its target with minimal non-specific binding. Preclinical evaluations in animal models are essential to determine these characteristics.
Studies in rhesus monkeys have been pivotal in characterizing the binding profile of [¹¹C]ER176. This radioligand demonstrated a high degree of specific binding, with over 80% of the signal being displaceable by blocking agents like PK11195, a benchmark TSPO ligand. unisa.itmdpi.commdpi.com In baseline scans, [¹¹C]ER176 shows significant uptake in the brain; however, when the animal is pre-treated with a blocking agent, the subsequent scan reveals a substantial reduction in this uptake, indicating that the majority of the signal is due to specific binding to TSPO. unc.edumdpi.com For instance, a pre-blocked scan showed approximately five times higher levels of [¹¹C]ER176 in arterial plasma, which is consistent with the blockade of specific binding to TSPO in peripheral organs and the brain. unc.edu
The total distribution volume (Vₜ), a measure of the total radiotracer uptake in a tissue region (including specific, non-specific, and free tracer), has been quantified for ER176 analogs in monkey models. In one study evaluating structural analogs of ER176, Vₜ values in the cerebellum were determined at baseline and after blockade. The significant drop in Vₜ post-blockade confirmed high specific binding percentages of 82% and 87% for two different analogs. acs.org
Further research into a series of six fluorine-containing analogs of ER176 in monkeys provided additional insights. For all six candidates, the Vₜ values stabilized within 70-90 minutes, suggesting that no significant brain-penetrant radiometabolites were formed. nih.govnih.govsnmjournals.org This metabolic stability is a highly desirable feature as it reduces non-specific signals that can confound image quantification. nih.gov The total TSPO binding, when corrected for the plasma free fraction (Vₜ/fP), was high at baseline and decreased by a remarkable 70-90% after pre-blocking with PK11195, underscoring the low non-specific binding of these third-generation compounds. nih.govnih.gov
Table 1: Preclinical Vₜ and Specific Binding of ER176 Analogs in Monkey Cerebellum This table is interactive. You can sort and filter the data.
| Radioligand | Baseline Vₜ (mL/cm³) | Pre-block Vₜ (mL/cm³) | Specific Binding (%) | Source |
|---|---|---|---|---|
| [¹¹C]7 (analog) | 11.3 | 2.0 | 82% | acs.org |
Preclinical Pharmacodynamics and Biological Response
Assessment of Target Occupancy and Specific Binding Potential (BPₙₙ) in Animal Models
Target occupancy and specific binding potential (BPₙₙ), which is the ratio of specifically bound radioligand to its non-displaceable concentration, are key metrics for quantifying target density. Preclinical studies in non-human primates have demonstrated the excellent properties of [¹¹C]ER176 and its analogs in this regard.
In monkey brain imaging, [¹¹C]ER176 shows high specific binding (over 80%), which can be effectively blocked by the administration of unlabeled TSPO ligands, confirming high target occupancy. mdpi.commdpi.compreprints.org Blocking studies have established a BPₙₙ of 4.2 for [¹¹C]ER176 in subjects classified as high-affinity binders (HABs). mdpi.compreprints.orgresearchgate.net
To improve upon the logistical challenges of the short-lived carbon-11 (B1219553) isotope, fluorine-containing analogs of ER176 have been developed and evaluated in monkeys. These studies revealed exceptionally high target engagement. Across six different analogs, the average BPₙₙ was 9.6 ± 3.8. nih.govnih.gov The most promising candidates exhibited even higher values, with the o-fluoro, m-trifluoromethyl, and m-fluoro analogs showing BPₙₙ values of 12.1, 11.7, and 8.1, respectively. nih.govnih.govresearchgate.net These high BPₙₙ values indicate a strong and clear signal over background, making these tracers highly sensitive for detecting and quantifying TSPO expression.
Table 2: Preclinical Binding Potential (BPₙₙ) of [¹¹C]ER176 and its Analogs in Monkey Brain This table is interactive. You can sort and filter the data.
| Radioligand | BPₙₙ | Animal Model | Source |
|---|---|---|---|
| [¹¹C]ER176 | 4.2 | Non-human primate (HABs) | mdpi.compreprints.orgresearchgate.net |
| o-fluoro analog | 12.1 | Rhesus monkey | nih.govnih.govresearchgate.net |
| m-trifluoromethyl analog | 11.7 | Rhesus monkey | nih.govnih.govresearchgate.net |
Imaging of TSPO Expression in Preclinical Disease Models (e.g., Neuroinflammation, Glioma, Ischemic Injury Models)
A crucial step in validating a new radiotracer is to demonstrate its efficacy in animal models of human disease. Analogs of ER176 have been successfully used to visualize TSPO upregulation in various preclinical settings.
Neuroinflammation: While [¹¹C]ER176 was developed specifically for imaging neuroinflammation, its analog, [¹⁸F]BS224, has been tested in a lipopolysaccharide (LPS)-induced inflammation model, demonstrating its utility. nih.gov The ability to detect TSPO changes in such models is a prerequisite for clinical translation. nih.gov
Glioma: In a mouse model of glioblastoma (GL261), the ¹⁸F-labeled ER176 derivative, [¹⁸F]BIBD-239, provided clear PET images of the tumor, highlighting its potential for cancer imaging. researchgate.net This is consistent with findings for other TSPO tracers, which are increasingly explored for tumor detection and characterization. uni-muenchen.de
Ischemic Injury: Following a stroke, a significant inflammatory response occurs in the brain. In a rat model of ischemic stroke, [¹⁸F]BIBD-239 showed dramatically higher uptake in the lesion area compared to the healthy contralateral side of the brain. researchgate.net This demonstrates the tracer's ability to detect the regional neuroinflammation associated with ischemic injury. Other TSPO PET tracers have also been successfully used in preclinical stroke models to visualize the post-injury inflammatory response. snmjournals.orgnih.gov
Correlation of TSPO Binding with Molecular Biomarkers in Preclinical Systems
To validate that the PET signal truly reflects the underlying biology, it is essential to correlate the tracer's binding with other molecular and cellular biomarkers of inflammation in preclinical models.
The fundamental correlation is that increased TSPO PET signal corresponds to the activation of microglia, the brain's resident immune cells. semanticscholar.org Studies with other TSPO radioligands have established strong correlations with more specific markers. For example, in a mouse model of Huntington's disease, the TSPO PET signal was shown to correlate with:
Increased immunostaining for Iba-1 and TSPO, which are established markers of microglial activation. researchgate.net
Elevated striatal levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). researchgate.net
Furthermore, in preclinical models of Alzheimer's disease (AD), TSPO imaging has been correlated with the hallmark pathologies of the disease. In an AD mouse model, the TSPO signal from the tracer [¹⁸F]GE-180 was shown to correlate with the deposition of amyloid-β (Aβ), which was measured using the Aβ-specific tracer [¹¹C]PIB. mdpi.com Similarly, in other AD mouse models, tracer accumulation has been observed in activated microglia that are physically surrounding Aβ plaques, directly linking the neuroinflammatory signal to the core pathology. uzh.chnih.gov These correlations provide strong evidence that TSPO imaging with ligands like [¹¹C]ER176 and its analogs serves as a valid in vivo biomarker for neuroinflammatory processes.
Structure Activity Relationship Sar Studies and Analogue Development
Impact of Subtle Structural Modifications on TSPO Affinity and Selectivity
The journey to Desmethyl-ER176 involved strategic structural modifications of earlier compounds to enhance affinity and selectivity for TSPO. A notable transformation was the conversion of the isoquinolinyl core of the prototypical ligand PK11195 to a quinazolinyl ring, a change that led to the development of ER176. nih.gov This modification resulted in a ligand with high affinity for TSPO and, crucially, retained a low sensitivity to the common rs6971 single nucleotide polymorphism (SNP) that affects TSPO binding affinity in human populations. nih.gov
Further investigations into the SAR of this compound have focused on the pendant aryl ring. The replacement of the 2-chloro substituent in the original ER176 structure with either a fluoro or a trifluoromethyl group has been systematically explored. nih.govsnmjournals.org In vitro binding assays demonstrated that these substitutions are well-tolerated, with the resulting analogs maintaining high affinity for human TSPO, with Ki values in the low nanomolar range (1.2–7.0 nM). snmjournals.org Specifically, substituting the 2-chloro group with a 2-fluoro or 2-trifluoromethyl group was found to be only negligibly detrimental to TSPO binding affinity. nih.gov Moreover, isomers with these substituents at the 3- and 4-positions of the phenyl ring also exhibited high affinity. nih.gov
| Compound/Analog | Modification from ER176 | TSPO Binding Affinity (Ki) | Reference |
| ER176 | N/A (parent compound) | High | nih.gov |
| Fluoro-analogs | 2-chloro replaced by fluoro group (ortho, meta, para) | 1.2 - 7.0 nM | snmjournals.orgsnmjournals.org |
| Trifluoromethyl-analogs | 2-chloro replaced by trifluoromethyl group (ortho, meta, para) | 1.2 - 7.0 nM | snmjournals.orgsnmjournals.org |
| 3-Trifluoromethyl analog | 2-chloro replaced by 3-trifluoromethyl group | 1.19 nM (human U87MG) | nih.gov |
Design and Synthesis of Novel Fluorinated and Trifluoromethyl Analogs Derived from this compound
The development of radioligands for positron emission tomography (PET) often favors the use of fluorine-18 (B77423) due to its longer half-life compared to carbon-11 (B1219553). This has driven the design and synthesis of fluorinated analogs of this compound. nih.govresearchgate.net The primary strategy involved replacing the 2-chloro substituent on the pendant phenyl ring of ER176 with either a fluoro or a trifluoromethyl group at the ortho, meta, or para positions. snmjournals.orgsnmjournals.org This approach aimed to introduce a site for potential radiolabeling with fluorine-18 while maintaining or improving the desirable properties of the parent compound. nih.gov
The synthesis of these novel analogs was achieved through a concise strategy utilizing a homochiral synthon. nih.gov The desmethyl precursors required for radiolabeling with carbon-11 (for initial screening) were obtained from an analogous homochiral synthon. nih.gov Six specific fluorine-containing analogs were synthesized: three with a fluoro group and three with a trifluoromethyl group at the ortho, meta, and para positions of the phenyl ring. snmjournals.orgsnmjournals.org All six of these analogs were successfully labeled with carbon-11 via methylation of the secondary amide group on the respective N-desmethyl precursor, allowing for rapid in vivo screening. snmjournals.orgsnmjournals.orgresearchgate.net The 3-fluoro analog of [11C]ER176, in particular, showed promising imaging properties, leading to the development of a method to label it with fluorine-18. nih.gov
Relationship Between Chemical Structure and Preclinical Pharmacokinetic Profiles
The preclinical pharmacokinetic profile of a potential PET radioligand, especially its ability to cross the blood-brain barrier (BBB), is intrinsically linked to its chemical structure, with lipophilicity being a key determinant. nih.govacs.org The modification of the this compound structure has been shown to influence these properties. For instance, replacing the 2-chloro substituent of ER176 with a 2-fluoro group was calculated to reduce the lipophilicity (clogD) from 4.12 to a more desirable 3.55 for a brain PET radioligand. nih.gov While an aryl trifluoromethyl group can marginally increase lipophilicity compared to a chloro substituent, it does not alter the total polar surface area. nih.gov
The plasma free fraction (fP), which represents the proportion of the radioligand not bound to plasma proteins and thus available to enter the brain, is also influenced by lipophilicity. acs.org Studies on related quinazoline (B50416) derivatives have shown that compounds with moderate lipophilicity tend to have a higher plasma free fraction compared to more lipophilic counterparts. acs.org For the fluorinated analogs of ER176, the fP was found to be around 17.3% at baseline for the fluoro radioligands. snmjournals.org In vivo studies in monkeys with these analogs revealed that at least five radiometabolites were formed, all of which were less lipophilic than the parent compounds, suggesting they are less likely to cross the BBB and interfere with brain imaging. snmjournals.orgnih.gov The stability of the total distribution volume (VT) over time for these analogs in the monkey brain further supports the lack of significant accumulation of brain-penetrant radiometabolites. nih.govnih.gov
| Structural Feature | Impact on Pharmacokinetics | Reference |
| Replacement of 2-chloro with 2-fluoro | Reduced lipophilicity (clogD from 4.12 to 3.55) | nih.gov |
| Aryl trifluoromethyl group | Marginal increase in lipophilicity over chloro group | nih.gov |
| Moderate lipophilicity | Higher plasma free fraction (fP) | acs.org |
| Formation of less lipophilic radiometabolites | Reduced potential for BBB penetration and interference with brain imaging | snmjournals.orgnih.gov |
Strategies for Enhancing Ligand Properties and Minimizing Genotype-Related Binding Variability
A major challenge in the development of TSPO radioligands has been the sensitivity of second-generation tracers to the rs6971 single-nucleotide polymorphism, which leads to high-affinity (HAB), mixed-affinity (MAB), and low-affinity binders (LAB) in the population. snmjournals.orgmdpi.com This variability complicates the interpretation of PET imaging results. snmjournals.org The development of third-generation TSPO radioligands, such as [11C]ER176 and its derivatives, is a key strategy to overcome this issue. snmjournals.orgresearchgate.net These newer ligands are designed to have sufficiently high binding potential across all genotypes, allowing for reliable quantification of TSPO even in LABs. snmjournals.orgresearchgate.net
The structural modifications in the this compound series are central to this strategy. The conversion of the isoquinoline (B145761) ring to a quinazoline ring in ER176 itself was a step towards lower genotype sensitivity. nih.gov Further refinement by introducing fluoro and trifluoromethyl groups on the pendant phenyl ring has been explored to fine-tune this property. nih.govsnmjournals.org A postmortem human brain tissue analysis of ER176 and its six fluorine-containing analogs showed that the para-trifluoromethyl compound had the smallest difference in binding affinity between high-affinity binders and low-affinity binders, with a ratio of 0.8. snmjournals.org This is followed by ER176 itself with a ratio of 1.3. snmjournals.org Theoretical simulations of a fluorine-labeled ER176 derivative, [18F]BIBD-239, also suggested similar binding modes to both the Ala147 (high-affinity) and Thr147 (low-affinity) forms of TSPO, indicating a potential for consistent sensitivity across genotypes. researchgate.net These findings highlight a promising path towards developing TSPO PET tracers that are largely insensitive to the A147T polymorphism, which would greatly enhance their clinical utility. rsc.org
| Compound/Analog | Binding Affinity Ratio (High-Affinity Binders / Low-Affinity Binders) | Reference |
| p-Trifluoromethyl analog | 0.8 | snmjournals.org |
| ER176 | 1.3 | snmjournals.org |
| m-Trifluoromethyl analog | 2.0 | snmjournals.org |
| Fluoro-analogs (ortho, meta, para) | 2.7 - 2.9 | snmjournals.org |
| o-Trifluoromethyl analog | 5.4 | snmjournals.org |
Analytical and Quality Control Methodologies in Research and Preclinical Development
Chromatographic Techniques for Compound Characterization and Purity Assessment
Chromatographic techniques are indispensable tools for the separation, identification, and purification of Desmethyl-ER176 and its derivatives. These methods are central to both the initial characterization of the compound and the ongoing quality assessment throughout its preclinical development.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the analysis and purification of this compound and the subsequent synthesis of [¹¹C]ER176. researchgate.netspringernature.comnih.gov Both analytical and preparative scale HPLC are employed to ensure the purity of the final radiolabeled compound for preclinical and clinical research. nih.govresearchgate.net
For analytical purposes, a common setup involves a reversed-phase column, such as a Phenomenex Luna C18(2), to assess the purity of the final product. nih.govsnmjournals.org One established method uses a mobile phase of 68:32 methanol (B129727) to water at a flow rate of 2.5 mL/min to quantify the amount of ER176. nih.gov
In preparative applications, the goal is to separate the desired radiolabeled compound, [¹¹C]ER176, from its precursor (this compound), non-radioactive byproducts, and other impurities. nih.govresearchgate.net This is often achieved using semi-preparative reversed-phase columns like the Waters XTerra RP18 Shield or Xterra C18 RP Shield. nih.govsnmjournals.org Researchers have developed optimized tri-solvent HPLC protocols to effectively separate [¹¹C]ER176 from a critical hydro-de-chlorinated byproduct. nih.govresearchgate.net Mobile phases are carefully selected and can consist of bi-component mixtures, such as acetonitrile (B52724) and 1 mM aqueous ammonium (B1175870) hydroxide (B78521), or tri-component mixtures containing acetonitrile, methanol, and aqueous ammonium hydroxide. nih.gov An improved method utilizes a mobile phase of methanol and 50 mM ammonium acetate, allowing for the collection of the [¹¹C]ER176 fraction around 8.5–9.0 minutes. researchgate.net
Following HPLC purification, a solid-phase extraction (SPE) step is often implemented. This efficiently removes the HPLC solvents, replacing the need for rotary evaporation, while maintaining the chemical and radiochemical purity of the compound. nih.govresearchgate.netsnmjournals.org
Table 1: HPLC Systems for this compound and [¹¹C]ER176 Analysis and Purification
| Purpose | Column Type | Example Column | Mobile Phase Example(s) | Reference(s) |
| Analytical | Reversed-Phase C18 | Phenomenex Luna C18(2) | 68:32 Methanol:Water | nih.gov |
| Preparative | Reversed-Phase C18 | Waters XTerra RP18 Shield | 35% MeCN: 65% 1 mM NH4OH aq | snmjournals.org |
| Preparative | Reversed-Phase C18 | Xterra C18 RP Shield | Acetonitrile & 1 mM aq. NH4OH; Acetonitrile, Methanol & 1 mM aq. NH4OH | nih.gov |
| Preparative | Reversed-Phase | Not specified | Methanol & 50 mM Ammonium Acetate | researchgate.net |
Mass spectrometry (MS) plays a crucial role in the structural elucidation of this compound and the identification of related substances. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the identity of impurities that may arise during the synthesis of [¹¹C]ER176 from its this compound precursor. nih.gov
During the synthesis process, a non-radioactive impurity was observed to elute close to the main [¹¹C]ER176 peak in the HPLC chromatogram. nih.gov By isolating this impurity, HRMS analysis using electrospray ionization (ESI) in positive ion mode confirmed its identity as the hydro-de-chlorination product of the precursor. nih.gov This byproduct, also referred to as hydro-des-chloro-desmethyl ER176, is a critical impurity to monitor and separate to ensure the purity of the final radiotracer. nih.gov The use of liquid chromatography-high-resolution mass spectrometry (LC-HRMS) has also been noted in the context of metabolite analysis for related compounds, demonstrating its utility in tracking the fate of these molecules in biological systems. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
Radiochemical Purity and Molar Activity Determination for Labeled Compounds
The precursor, this compound, is essential for the synthesis of the radiotracer [¹¹C]ER176, which is used in Positron Emission Tomography (PET) imaging. medkoo.com The synthesis involves the N-methylation of this compound using a radiolabeled methylating agent like [¹¹C]methyl iodide ([¹¹C]MeI). researchgate.netspringernature.comnih.govsnmjournals.org Ensuring the radiochemical purity and determining the molar activity of the resulting [¹¹C]ER176 are critical quality control steps for its use in preclinical and human research. nih.govresearchgate.net
Radiochemical purity, a measure of the proportion of the total radioactivity in the desired chemical form, is typically assessed using analytical radio-HPLC. snmjournals.org For [¹¹C]ER176 and its fluorine-containing analogs, radiochemical purities consistently exceed 97%, often reaching over 99%. snmjournals.orgresearchgate.net
Molar activity (Aₘ), defined as the amount of radioactivity per mole of a compound, is a key parameter for radioligands, as it influences the signal-to-noise ratio in PET imaging. It is quantified using a calibrated ion chamber dose calibrator. nih.gov Optimized synthesis and purification protocols, including the use of SPE, have resulted in high molar activities for [¹¹C]ER176, sufficient for human PET studies. nih.gov
Table 2: Radiochemical Data for [¹¹C]ER176 and Analogs
| Compound | Precursor | Molar Activity (Aₘ) at time of injection/synthesis | Radiochemical Purity | Reference(s) |
| [¹¹C]ER176 | This compound | 1400 ± 300 GBq/μmol | >99% | nih.govresearchgate.net |
| [¹¹C]ER176 | This compound | 106 ± 65 GBq/μmol | 97.1% ± 4.4% | snmjournals.org |
| [¹¹C]ER176 Fluoro Analogs | N-desmethyl precursors | 222 ± 162 GBq/μmol | 99.6% ± 0.5% | snmjournals.orgsnmjournals.org |
| [¹¹C]ER176 Trifluoromethyl Analogs | N-desmethyl precursors | 111 ± 71 GBq/μmol | 99.6% ± 0.5% | snmjournals.orgsnmjournals.org |
Standardization of Preclinical Research Protocols and Quality Assurance Frameworks
The translation of research compounds like this compound and its radiolabeled form from the laboratory to preclinical and eventually clinical use demands strict standardization and robust quality assurance frameworks. springernature.comnih.gov The entire process, from synthesis to final product formulation, must adhere to established guidelines to ensure safety, reliability, and reproducibility. iaea.org
For radiopharmaceuticals like [¹¹C]ER176, this involves transitioning the synthesis protocol to a current Good Manufacturing Practice (cGMP) environment. researchgate.netspringernature.comnih.gov This transition is challenging but essential for producing radiotracers for human studies. springernature.comnih.gov The cGMP protocol for [¹¹C]ER176 encompasses all aspects of production and quality control, ensuring the final product is sterile and meets all specifications for intravenous injection. researchgate.netspringernature.com The entire automated production and quality control process can be completed in approximately 50-70 minutes. researchgate.netspringernature.comnih.govresearchgate.net
Quality assurance frameworks mandate a series of quality control tests on the final formulated product. nih.govresearchgate.net These tests confirm the identity, strength, quality, and purity of the radiotracer. For [¹¹C]ER176, this includes verification that the final product meets all quality control specifications for human research use, as stipulated by regulatory bodies. nih.govresearchgate.net The development of novel radiotracers also requires the synthesis of an equivalent non-radioactive ("cold") standard compound to optimize reaction conditions and analytical methods without the constraints of radioactivity. acs.org International organizations provide guidance documents for the preclinical evaluation of radiopharmaceuticals, outlining best practices for generating valid nonclinical data to support clinical translation. iaea.org
Current Challenges and Future Research Directions
Addressing Challenges in Radioligand Metabolism and In Vivo Stability
A critical challenge in the development of PET radioligands for TSPO is their metabolism and stability within the body (in vivo). The ideal radioligand should exhibit high stability, meaning it does not break down into other radioactive compounds (radiometabolites) that could interfere with the PET signal and complicate image analysis. nih.gov
One of the significant hurdles for many TSPO radioligands is their susceptibility to metabolism, which can vary between species, making preclinical to clinical translation difficult. snmjournals.orgresearchgate.net For instance, some fluorine-18 (B77423) labeled ligands can undergo defluorination, leading to unwanted accumulation of radioactivity in bone and compromising the imaging results. nih.gov The position of the radiolabel on the molecule is a crucial consideration in its design to minimize the formation of brain-penetrant radiometabolites. nih.gov
Research on ER176 and its analogs has shown promising results regarding in vivo stability. Studies on six fluorine-containing analogs of ¹¹C-ER176 in monkeys revealed that the total distribution volume (VT), a measure of radioligand binding, remained stable over a 70–120-minute scan period. snmjournals.orgsnmjournals.orgresearchgate.net This stability suggests that no significant brain-penetrant radiometabolites were formed during the scan, a highly desirable characteristic for a PET tracer. snmjournals.orgsnmjournals.orgresearchgate.net Strategies like deuteration are also being explored to improve the metabolic stability of other TSPO tracers, which could be a potential avenue for derivatives of Desmethyl-ER176. researchgate.net
The development of second-generation TSPO tracers has aimed to improve upon the metabolic profile of earlier ligands like [¹¹C]PK11195, which had a less-than-ideal metabolic profile and high non-specific binding. acs.org The goal is to create tracers that are not only stable but also clear quickly from the plasma to reduce background noise, thereby enhancing the specific signal from the target tissue. nih.gov
Advancements in Synthetic Routes for this compound and its Derivatives for Enhanced Efficiency and Yield
The synthesis of this compound and its subsequent radiolabeling to produce ¹¹C-ER176 are pivotal steps in its application. Efficient and high-yield synthetic routes are essential for the widespread use of this and other related radioligands. The synthesis of this compound serves as the foundation for producing the final radiotracer.
The common method for producing ¹¹C-ER176 involves the ¹¹C-methylation of its N-desmethyl precursor, this compound, using ¹¹C-methyl iodide. snmjournals.orgresearchgate.net This process has been successfully applied to create not only ¹¹C-ER176 but also its various fluorine-containing analogs. The radiochemical purity of these ligands has been reported to be consistently high, often exceeding 99%. snmjournals.org
Furthermore, the synthesis of derivatives of this compound, particularly those suitable for labeling with fluorine-18 (half-life of approximately 109.8 minutes), is a major area of research. mdpi.com This involves developing synthetic routes to incorporate a fluorine atom or a fluoroalkyl group into the molecule without compromising its binding affinity and selectivity for TSPO. The synthesis of precursors for fluorinated analogs, such as the o-fluoro, m-trifluoromethyl, and m-fluoro derivatives of ER176, has been a key step in evaluating their potential as ¹⁸F-labeled radioligands. snmjournals.orgsnmjournals.org
Development of Next-Generation TSPO Ligands with Optimized Preclinical Properties
The development of TSPO ligands has progressed through several generations, each aiming to improve upon the last. The first-generation ligand, ¹¹C-PK11195, suffered from a low signal-to-noise ratio and high nonspecific binding. nih.govacs.org Second-generation ligands, such as [¹¹C]PBR28 and [¹⁸F]DPA-714, offered higher affinity and improved imaging characteristics. nih.govacs.orgnih.gov However, a major drawback of many second-generation tracers is their sensitivity to a single nucleotide polymorphism (SNP) rs6971, which affects their binding affinity in a significant portion of the human population. nih.gov
¹¹C-ER176, derived from this compound, is considered a promising agent because it has shown the ability to robustly image individuals with all three affinity genotypes (high, mixed, and low-affinity binders). snmjournals.orgunisa.it This is a significant advantage over many other second-generation ligands. Future development focuses on creating "third-generation" ligands that combine the high specific signal of second-generation tracers with the low sensitivity to the SNP, similar to the first-generation ligands. nih.gov
The optimization of preclinical properties for new ligands involves several key parameters:
High Binding Affinity: Ligands must bind strongly to TSPO, typically in the nanomolar or subnanomolar range, to provide a clear signal. nih.govresearchgate.net
Selectivity: High selectivity for TSPO over other potential binding sites is crucial to avoid off-target effects and ensure the signal is specific to the target. explorationpub.com
Optimal Lipophilicity: The ligand must be able to cross the blood-brain barrier to reach its target in the brain, but excessive lipophilicity can lead to high nonspecific binding. researchgate.netnih.gov
Favorable Pharmacokinetics: This includes rapid brain uptake and washout from non-target tissues to improve the signal-to-noise ratio. researchgate.net
Analogs of ER176, such as the o-fluoro and m-trifluoromethyl derivatives, have been identified as promising candidates for development as ¹⁸F-labeled radioligands due to their high binding potential (BPND) and stable VT in preclinical studies. snmjournals.orgsnmjournals.orgresearchgate.net
Table 1: Preclinical Properties of Selected TSPO PET Radioligands
| Radioligand | Precursor | Key Preclinical Findings | Reference(s) |
| ¹¹C-ER176 | This compound | High specific binding in monkey brain; low in vitro sensitivity to rs6971 SNP; stable in vivo. | snmjournals.orgunisa.it |
| o-fluoro analog of ¹¹C-ER176 | N-desmethyl-o-fluoro precursor | Highest BPND (12.1) among six tested analogs; stable VT. | snmjournals.orgsnmjournals.orgresearchgate.net |
| m-trifluoromethyl analog of ¹¹C-ER176 | N-desmethyl-m-trifluoromethyl precursor | High BPND (11.7); stable VT. | snmjournals.orgsnmjournals.orgresearchgate.net |
| [¹¹C]PBR28 | Not specified | High specific binding (80 times higher than ¹¹CPK11195 in monkeys); sensitive to rs6971 SNP. | nih.gov |
| [¹⁸F]DPA-714 | Not specified | Good in vivo stability; lower brain uptake than some other ligands but comparable specific uptake to ¹¹CPK11195. | nih.govnih.gov |
Exploration of Novel Preclinical Applications and Disease Models Beyond Established Neuroinflammation Paradigms
While the primary application of TSPO imaging is in the study of neuroinflammation in neurodegenerative diseases, the widespread distribution of TSPO in the body suggests potential applications in other areas. nih.govsnmjournals.org TSPO is involved in various cellular functions, including steroidogenesis, apoptosis, and cell proliferation, and its expression is upregulated in several types of cancer, including glioma, breast, and prostate cancer. acs.orgsnmjournals.org
This opens up avenues for using TSPO ligands derived from precursors like this compound to image and potentially monitor these conditions. For example, TSPO ligands have shown promise in animal studies for imaging breast cancer and for the quantitative assessment of human glioma. snmjournals.org The development of ¹⁸F-labeled analogs of ER176 could be particularly valuable for oncological applications due to the longer half-life of fluorine-18, which allows for more flexible imaging protocols.
Furthermore, TSPO's role in peripheral inflammation and other conditions is an active area of research. TSPO PET imaging could be used to study inflammatory processes in cardiovascular diseases, such as atherosclerosis, where TSPO has been used in vitro to quantify plaque formation. snmjournals.org The development of new preclinical models that go beyond the typical lipopolysaccharide (LPS)-induced neuroinflammation model is also important for exploring the utility of these tracers in a wider range of pathologies. researchgate.net
Methodological Refinements for In Vitro and In Vivo Preclinical Assessments to Improve Translational Potential
Improving the translation of preclinical findings to clinical applications is a major goal in radioligand development. This requires refining the methods used for both in vitro (laboratory) and in vivo (animal) assessments.
A key challenge highlighted by research on ¹¹C-ER176 is that in vitro properties may not always predict in vivo performance. unisa.it For example, ¹¹C-ER176 showed low sensitivity to the rs6971 polymorphism in vitro, but in vivo studies in humans revealed a clearer sensitivity. unisa.it This underscores the need for robust in vivo evaluation in relevant animal models, such as non-human primates, early in the development process. snmjournals.orgsnmjournals.org
Methodological refinements include:
Standardized Imaging Protocols: Using consistent and optimized PET imaging protocols across different studies and for different ligands allows for more accurate comparisons.
Advanced Kinetic Modeling: The use of sophisticated kinetic models, such as the two-tissue compartment model (2TCM), to analyze PET data provides more accurate quantification of ligand binding (VT) and binding potential (BPND). unisa.it The stability of VT over time is used as an indirect measure to assess the impact of radiometabolites. snmjournals.orgresearchgate.net
Correlation of In Vitro and In Vivo Data: Systematically comparing in vitro binding affinities with in vivo imaging data can help to build better predictive models for future ligand development.
Use of Blocking Agents: Pre-blocking studies, where a non-radioactive high-affinity ligand like PK11195 is administered before the radioligand, are essential for determining the specific, displaceable binding of a new tracer in vivo. snmjournals.orgresearchgate.net
By refining these assessment methods, researchers can better select the most promising candidates, such as the fluorinated analogs of ER176, for advancement into human clinical trials, ultimately improving the translational potential of these important imaging agents.
Q & A
Q. How should dose-response studies of this compound in animal models be conducted to ensure ethical and statistical rigor?
- Methodological Answer : Follow ARRIVE guidelines for experimental design. Calculate sample size using power analysis (α=0.05, β=0.2). Include staggered dosing groups and blinded assessments. Address ethical concerns by minimizing animal numbers and using humane endpoints. Data should be analyzed via nonlinear regression (e.g., log-dose vs. response) .
Key Considerations for Advanced Research
- Data Contradictions : Use systematic reviews () to contextualize conflicting results.
- Experimental Design : Align research questions with hypotheses and ensure methodological transparency ().
- Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving human/animal subjects ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
